Ethyl 5,5-dimethyl-2,4-dioxohexanoate
Overview
Description
Ethyl 5,5-dimethyl-2,4-dioxohexanoate is a chemical compound with the molecular formula C10H16O4 . It is also known by other names such as Ethyl trimethylacetopyruvate and Hexanoic acid, 5,5-dimethyl-2,4-dioxo-, ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 5,5-dimethyl-2,4-dioxohexanoate consists of 10 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 200.104858 Da .Physical And Chemical Properties Analysis
Ethyl 5,5-dimethyl-2,4-dioxohexanoate has a molecular weight of 200.23 g/mol . It has a computed XLogP3-AA value of 1.6, which is a measure of its lipophilicity, indicating how easily it can cross cell membranes . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is a colorless to yellow liquid .Scientific Research Applications
Nickel(II) Complexes : Ethyl 5,5-dimethyl-2,4-dioxohexanoate has been used to synthesize nickel(II) complexes with aroyl hydrazones. These complexes were studied using elemental analysis, IR, and 1H NMR spectroscopy, and their structures were determined through X-ray diffraction. These studies contribute to the understanding of coordination chemistry and have potential applications in catalysis and materials science (Tursunov et al., 2017).
Isoxazolecarboxylates Synthesis : The compound was also used in the synthesis of 5-substituted ethyl or methyl 4-isoxazolecarboxylates and methyl 4-(2,2-dimethyl-1-oxopropyl)-5-isoxazolecarboxylate. These compounds have potential applications in pharmaceuticals and agrochemicals due to the biological activity associated with the isoxazole ring (Schenone et al., 1991).
Dioxathiolane Synthesis : It was utilized in a method for synthesizing 5,5-dimethyl-4-cyanomethylene-2-cyanomethyl-2-[1-methyl-1-(carbamoyloxy)ethyl]-1,3-dithiolanes, which may have applications in organic synthesis and potentially in drug development (Mal’kina et al., 1992).
Lactonization Catalysis : Ethyl 5,5-dimethyl-2,3-epoxycyclohex-1-yl acetate, derived from similar compounds, was used as a substrate for biocatalytic lactonization. The research explored the use of fungi strains as catalysts, showing potential for asymmetric synthesis and organic chemistry applications (Olejniczak et al., 2001).
Protective Groups in Chemistry : It has been involved in the synthesis of 5,5-dimethyl-1,4,2-dioxazoles used as protective groups for hydroxamic acids. These protective groups are stable under various conditions and can revert back to hydroxamic acid, which is useful in peptide and medicinal chemistry (Couturier et al., 2002).
Uranium Complexes : It was also involved in the synthesis of Uranium pentaethoxide derivatives with 1,3-dicarbonyl ligands. Such compounds have implications in nuclear chemistry and materials science (Dubey et al., 1970).
Safety And Hazards
As for the safety and hazards of Ethyl 5,5-dimethyl-2,4-dioxohexanoate, it’s important to handle it with care. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
ethyl 5,5-dimethyl-2,4-dioxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-14-9(13)7(11)6-8(12)10(2,3)4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMKIMUBJFWPTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158432 | |
Record name | Ethyl 5,5-dimethyl-2,4-dioxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,5-dimethyl-2,4-dioxohexanoate | |
CAS RN |
13395-36-3 | |
Record name | Hexanoic acid, 5,5-dimethyl-2,4-dioxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13395-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5,5-dimethyl-2,4-dioxohexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5,5-dimethyl-2,4-dioxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5,5-dimethyl-2,4-dioxohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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